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Compound of Interest

Compound Name: Cyclobutanesulfonyl chloride

CAS No.: 338453-16-0

Cat. No.: B1358737 Get Quote

Executive Summary
Cyclopropanesulfonyl Chloride (CpSC) and Cyclobutanesulfonyl Chloride (CbSC) are critical

reagents for introducing cyclic sulfonyl motifs into small molecule drugs. While they share

chemical functionality, they diverge significantly in steric topology, metabolic stability, and

electronic properties.

Select CpSC when targeting metabolic blockade (CYP inhibition), rigidifying a binding vector,

or minimizing steric volume.

Select CbSC when a larger hydrophobic fill is required to displace water in a lipophilic pocket

or when the "puckered" ring conformation offers a better geometric fit than the planar

cyclopropane.

Part 1: Physicochemical Profile[1][2]
The structural difference of a single carbon atom dictates a massive shift in ring topology.

Cyclopropane exists as a rigid, planar triangle with significant ring strain (~27.5 kcal/mol),

whereas cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

Table 1: Technical Specification Comparison
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Feature
Cyclopropanesulfonyl
Chloride (CpSC)

Cyclobutanesulfonyl
Chloride (CbSC)

CAS Number 139631-62-2 338453-16-0

Molecular Weight 140.59 g/mol 154.62 g/mol

Boiling Point ~60–65 °C (at 2 mmHg)
~85 °C (at 15 mmHg) / 217 °C

(extrapolated atm)

Density 1.38 g/mL ~1.42 g/mL

Ring Topology
Planar, Rigid (

-like character)

Puckered, Flexible (dynamic

inversion)

C-H Bond Strength High (approx. 106 kcal/mol) Moderate (approx. 96 kcal/mol)

Electronic Effect
Electron Donating (via Walsh

Orbitals)
Inductive Alkyl Donor

Stability
Moisture Sensitive (Hydrolyzes

to acid)

Moisture Sensitive (Slightly

slower hydrolysis)

Part 2: Reactivity & Stability Analysis
Electronic Influence on Sulfonylation
The reactivity of the sulfonyl chloride moiety is heavily influenced by the ring attachment.

CpSC (Cyclopropyl): The cyclopropyl group possesses "banana bonds" (Walsh orbitals) that

can conjugate with the sulfonyl group. This often renders the sulfur center slightly less

electrophilic than expected for a primary alkyl sulfonyl chloride, but it remains highly reactive.

CbSC (Cyclobutyl): Behaves more like a traditional secondary alkyl sulfonyl chloride. The

steric bulk of the puckered ring can retard nucleophilic attack slightly compared to linear

alkyls, but it is generally comparable to isopropyl sulfonyl chloride.

Thermal Instability (Desulfonylation Hazard)
Both reagents are prone to thermal decomposition, releasing sulfur dioxide (
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) and the corresponding alkyl chloride.

Warning:CpSC is thermodynamically unstable at high temperatures. While the ring strain is

high, the C-S bond is robust enough for standard handling. However, distillation must always

be performed under high vacuum to keep temperatures below 70°C.

CbSC has a slightly higher thermal threshold but should still be treated as a potential

explosion hazard if heated in a closed system without a pressure release.

Part 3: Medicinal Chemistry Implications[3][4][5][6]
[7][8]
This is the primary decision factor for drug developers. The choice between C3 and C4 rings is

rarely about synthetic ease and almost always about Bioisosterism and ADME.

Diagram 1: Decision Logic for Scaffold Selection
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Caption: Decision tree for selecting between cyclopropyl and cyclobutyl moieties based on

ADME and structural biology requirements.

Key Mechanistic Insights:
The "Gatekeeper" Effect (CpSC): The C-H bonds in a cyclopropane ring possess significant

-character (approx. 32%), making them stronger and more acidic than typical alkanes. This
makes the cyclopropyl ring highly resistant to Cytochrome P450 oxidation. If your lead
compound suffers from rapid metabolic clearance at the alkyl sulfonyl site, switching to
CpSC is a standard "med-chem fix."
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The "Wiggle" Factor (CbSC): Cyclobutane is not planar; it flips between puckered

conformations. This flexibility allows the CbSC-derived sulfonamide to induce an "induced fit"

in binding pockets that are slightly too large for a cyclopropyl group but too small for a

cyclopentyl group.

Part 4: Experimental Protocol (Sulfonylation)
Context: The following protocol describes the synthesis of a sulfonamide using CpSC, but it is

directly applicable to CbSC with minor stoichiometry adjustments.

Safety: Both reagents are lachrymators and corrosive. All operations must be performed in a

fume hood.

Materials:
Substrate: Primary or Secondary Amine (1.0 equiv)

Reagent: Cyclopropanesulfonyl Chloride (1.2 equiv)

Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or THF

Catalyst: DMAP (0.1 equiv) - Optional, for unreactive amines

Workflow Diagram

Setup:
Flame-dried flask
N2 Atmosphere

0°C Ice Bath

Dissolution:
Amine + Base

in Anhydrous DCM

Dropwise Addition:
Sulfonyl Chloride
(Maintain < 5°C)

Reaction:
Warm to RT

Stir 2-4 Hours

Quench:
Add 1M HCl
(Exothermic!)

Workup:
Phase Sep -> Wash

Dry (MgSO4) -> Conc.

Click to download full resolution via product page

Caption: Standard anhydrous sulfonylation workflow. Temperature control at the addition step is

critical to prevent side reactions.

Step-by-Step Methodology:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1358737?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Charge a flame-dried round-bottom flask with the Amine (1.0 mmol) and

anhydrous DCM (5 mL/mmol).

Base Addition: Add Triethylamine (2.5 mmol). If the amine substrate is a salt (e.g.,

hydrochloride), increase base to 3.5 mmol.

Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

Reagent Addition: Dilute Cyclopropanesulfonyl chloride (1.2 mmol) in a small volume of

DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

Note: Rapid addition causes localized heating, which can degrade the sulfonyl chloride or

lead to bis-sulfonylation.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for

2–4 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 104 Da).

Quench & Isolation: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess

amine/base), saturated

, and brine. Dry over

, filter, and concentrate in vacuo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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